4-Bromobicyclo[2.2.2]octane-1-carbonitrile
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Overview
Description
4-Bromobicyclo[2.2.2]octane-1-carbonitrile is an organic compound with the molecular formula C9H12BrN. It is a derivative of bicyclo[2.2.2]octane, a bicyclic structure that is found in various natural products and synthetic compounds. The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[222]octane-1-carbonitrile typically involves the bromination of bicyclo[22One common method involves the bromination of bicyclo[2.2.2]octane-1-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 4-Bromobicyclo[2.2.2]octane-1-carbonitrile may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[2.2.2]octane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
4-Bromobicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.2.2]octane-1-carbonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is reduced to an amine via the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Bicyclo[2.2.2]octane-1-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromobicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-bromobicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C9H12BrN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-6H2 |
InChI Key |
ZEQRDIZTNQXUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)Br |
Origin of Product |
United States |
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